2-Bromo-3-methyl-5-(methylthio)pyridine
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Overview
Description
2-Bromo-3-methyl-5-(methylthio)pyridine is a chemical compound with the molecular formula C7H8BrNS and a molecular weight of 218.12 g/mol . It is a pyridine derivative, characterized by the presence of a bromine atom at the second position, a methyl group at the third position, and a methylthio group at the fifth position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-5-(methylthio)pyridine can be achieved through several methods. One common method involves the bromination of 3-methyl-5-(methylthio)pyridine using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated equipment to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methyl-5-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methylthio group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include debrominated pyridines and reduced methylthio derivatives.
Scientific Research Applications
2-Bromo-3-methyl-5-(methylthio)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-methyl-5-(methylthio)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the methylthio group play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of enzyme activity . The compound can also interact with cellular pathways, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-3-methyl-5-(methylthio)pyridine is unique due to the specific positioning of the bromine, methyl, and methylthio groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H8BrNS |
---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
2-bromo-3-methyl-5-methylsulfanylpyridine |
InChI |
InChI=1S/C7H8BrNS/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 |
InChI Key |
DFVBVMMIDKOGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Br)SC |
Origin of Product |
United States |
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